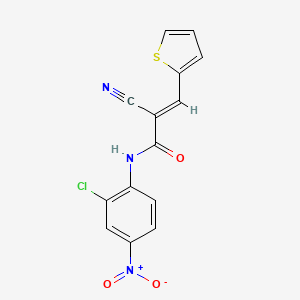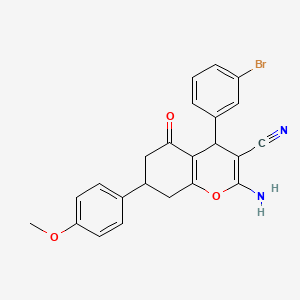![molecular formula C18H10N2O4 B11651449 2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651449.png)
2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in organic and medicinal chemistry due to their diverse biological activities and structural complexity . This compound, in particular, is characterized by the presence of a nitrophenyl group attached to the isoquinoline core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One common approach involves the use of aryne intermediates. The reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours can yield the desired isoquinoline derivatives . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient catalytic processes. The use of palladium and copper catalysts in cross-coupling reactions is common due to their high yields and short reaction times . Additionally, environmentally friendly routes, such as those using ethanol as a solvent, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of luminescent materials and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The isoquinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Exhibits diverse biological activities and is used in the development of novel therapeutic agents.
Benzimidazo[2,1-a]isoquinoline: Known for its photophysical properties and use in luminescent materials.
Uniqueness
2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activities. Its structural complexity and ability to undergo various chemical reactions make it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C18H10N2O4 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(3-nitrophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-14-8-1-4-11-5-2-9-15(16(11)14)18(22)19(17)12-6-3-7-13(10-12)20(23)24/h1-10H |
InChI Key |
FDMDCRJQXLQHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide](/img/structure/B11651368.png)
![3-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11651372.png)
![2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-5-(propan-2-yl)pyrimidin-4(3H)-one](/img/structure/B11651376.png)


![Ethyl 5-{[(4-chlorophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11651390.png)
![(5E)-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651394.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine](/img/structure/B11651403.png)

![N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11651413.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)

![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11651430.png)
![2-(1,2-dihydroacenaphthylen-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651432.png)
